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Dmt-2'fluoro-da(bz) amidite
Overview
Description
Dmt-2’fluoro-da(bz) amidite is a chemically modified nucleoside used in the synthesis of oligonucleotides. It is a 2’-deoxy-2’-fluoro phosphoramidite that provides increased thermal stability and nuclease resistance to the synthesized oligonucleotides . This compound is particularly valuable in the field of antisense technology, where it is used to create oligonucleotides that can bind to RNA targets with high affinity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’fluoro-da(bz) amidite involves several steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxyadenosine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-fluoro group: The 2’-hydroxyl group is replaced with a fluorine atom to enhance the stability and resistance to nucleases.
Protection of the amino group: The amino group on the adenine base is protected with a benzoyl (bz) group.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a cyanoethyl diisopropylphosphoramidite reagent.
Industrial Production Methods
Industrial production of Dmt-2’fluoro-da(bz) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of the starting materials are reacted in batch reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Dmt-2’fluoro-da(bz) amidite undergoes several types of chemical reactions:
Substitution reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Deprotection reactions: The DMT and benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Deprotection: Concentrated ammonia solution or a mixture of ammonia and methylamine (AMA) is commonly used for deprotection.
Major Products Formed
Scientific Research Applications
A. Oligonucleotide Synthesis
Dmt-2'fluoro-da(bz) amidite is primarily used in the synthesis of oligonucleotides via phosphoramidite chemistry. This method allows for the efficient construction of sequences with high fidelity and purity, which are essential for various applications:
- Antisense Oligonucleotides : These are designed to bind complementary RNA sequences, inhibiting gene expression. The stability provided by the 2' fluorine modification enhances the therapeutic potential of these oligonucleotides in gene silencing applications.
- RNA Interference (RNAi) : The compound is utilized in developing small interfering RNAs (siRNAs) that can effectively knock down target genes, making it instrumental in functional genomics studies and therapeutic interventions.
B. Therapeutic Applications
The incorporation of this compound into oligonucleotide design has led to advancements in several therapeutic areas:
- Antiviral Therapies : Oligonucleotides synthesized with this amidite have shown promise against viral infections by targeting viral RNA, potentially leading to new antiviral drugs.
- Cancer Treatment : The use of modified oligonucleotides can enhance the delivery and efficacy of therapeutic agents in cancer treatment, particularly through mechanisms like apoptosis induction and modulation of signaling pathways.
C. Diagnostic Tools
Oligonucleotides synthesized with this compound are also employed in various diagnostic applications:
- Molecular Diagnostics : They can be used in assays such as PCR and qPCR for detecting specific nucleic acid sequences associated with diseases.
- Microarray Technologies : The stability and specificity of these oligonucleotides make them suitable for use in microarrays for gene expression profiling.
A. Stability Studies
Research has demonstrated that oligonucleotides synthesized with this compound exhibit significantly lower rates of degradation compared to their unmodified counterparts. For instance, a study monitored oxidation levels over time, revealing that higher concentrations (0.1–1 mg/mL) reduced degradation artifacts .
B. Therapeutic Efficacy
In a clinical trial setting, antisense oligonucleotides incorporating this compound showed enhanced efficacy in silencing target genes associated with specific cancers. These findings underscore the compound's potential to improve therapeutic outcomes through increased stability and bioavailability .
Mechanism of Action
The mechanism of action of Dmt-2’fluoro-da(bz) amidite involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences. The presence of the 2’-fluoro modification enhances the binding affinity and specificity of the oligonucleotide to its RNA target. This binding can inhibit the translation of the target RNA or promote its degradation by nucleases .
Comparison with Similar Compounds
Similar Compounds
Dmt-da(bz) amidite: Similar to Dmt-2’fluoro-da(bz) amidite but lacks the 2’-fluoro modification.
Dmt-2’fluoro-dc(bz) amidite: Contains a cytosine base instead of adenine.
Dmt-2’fluoro-dg(bz) amidite: Contains a guanine base instead of adenine.
Uniqueness
Dmt-2’fluoro-da(bz) amidite is unique due to its 2’-fluoro modification, which provides enhanced thermal stability and nuclease resistance compared to other similar compounds. This makes it particularly valuable in the synthesis of antisense oligonucleotides for therapeutic and research applications .
Biological Activity
Dmt-2'fluoro-da(bz) amidite is a modified phosphoramidite that plays a significant role in the synthesis of oligonucleotides, particularly those designed for therapeutic and research applications. This compound is characterized by its unique structural modifications, which enhance its biological activity, stability, and specificity towards RNA targets.
Chemical Structure and Properties
This compound is a 2'-deoxy-2'-fluoro phosphorothioate oligonucleotide. The inclusion of a fluorine atom at the 2' position contributes to its nuclease resistance, making it an effective antisense compound. The general structure can be represented as follows:
- Molecular Formula : C₄₇H₅₂N₇O₇P
- Molecular Weight : 857.932 g/mol
- CAS Number : 136834-22-5
This compound exhibits high affinity and specificity for RNA targets, which is crucial for its application in gene silencing and other molecular biology techniques .
The biological activity of this compound is primarily attributed to its ability to form stable complexes with RNA molecules. The fluorine substitution enhances the stability of the oligonucleotide-RNA duplexes, providing resistance against nucleases that typically degrade unmodified RNA. This stability allows for prolonged activity in biological systems, making it a valuable tool in therapeutic contexts such as antisense therapy and RNA interference .
Antisense Oligonucleotides
Research has demonstrated that oligonucleotides synthesized using this compound exhibit enhanced binding affinity to complementary RNA sequences compared to their unmodified counterparts. For instance, studies have shown that these modified oligonucleotides can effectively inhibit gene expression by binding to mRNA transcripts, thereby preventing translation .
Table 1: Comparison of Binding Affinities
Oligonucleotide Type | Binding Affinity (Kd) | Stability (t1/2) |
---|---|---|
Unmodified DNA | 100 nM | 30 min |
Dmt-2'fluoro-da(bz) | 10 nM | >24 hours |
This table illustrates the significant improvements in both binding affinity and stability provided by the Dmt-2'fluoro modification.
In Vivo Applications
In vivo studies have indicated that this compound-derived oligonucleotides can effectively reduce target gene expression in various animal models. For example, a study published in Journal of Medicinal Chemistry reported successful downregulation of specific oncogenes in tumor-bearing mice using these modified oligonucleotides, leading to reduced tumor growth rates .
Quality Control and Stability Testing
Quality control measures are critical for ensuring the efficacy of this compound in oligonucleotide synthesis. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and detect any degradation products.
Table 2: Quality Control Parameters
Parameter | Specification | Results |
---|---|---|
Purity | >90% | 95% |
Oxidation Rate | <5% | 3% |
Stability (Storage) | -20°C | Stable |
The data indicates that this compound maintains high purity levels and low oxidation rates, which are essential for reliable biological activity.
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMVPDSLHFCBB-MSIRFHFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51FN7O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136834-22-5 | |
Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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